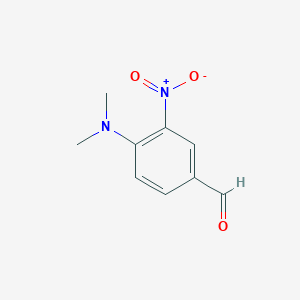

4-(Dimethylamino)-3-nitrobenzaldehyde

説明

Contextualization within Benzaldehyde (B42025) Derivative Chemistry

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure for a vast array of derivatives. The chemical properties and reactivity of the benzaldehyde core can be significantly altered by the introduction of various functional groups onto the benzene (B151609) ring.

In the case of 4-(Dimethylamino)-3-nitrobenzaldehyde, the structure is characterized by a distinct electronic arrangement. It possesses a powerful electron-donating dimethylamino group (-N(CH₃)₂) at the para-position (position 4) relative to the aldehyde group (-CHO), and a strong electron-withdrawing nitro group (-NO₂) at the meta-position (position 3). This "push-pull" system, where electron density is pushed by the amino group and pulled by the nitro and aldehyde groups, creates significant intramolecular charge transfer characteristics. This electronic asymmetry is a key determinant of the molecule's reactivity and its utility as a building block in organic synthesis and a functional component in advanced materials. whiterose.ac.ukglobalresearchonline.net The reactivity of the aldehyde group itself, known for its participation in condensation reactions to form Schiff bases and other derivatives, is modulated by these substituents. globalresearchonline.netresearchgate.net

Significance in Contemporary Organic and Materials Science Research

The unique substitution pattern of this compound underpins its significance in two major fields of contemporary research: organic synthesis and materials science.

In materials science , the compound is investigated for its potential in electronic and optical applications. lab-chemicals.com Molecules with strong intramolecular charge-transfer properties are often candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical switching and frequency conversion. researchgate.net Research on similar donor-acceptor molecules, such as the adduct formed from 4-(dimethylamino)benzaldehyde (B131446) and 4-nitrophenol, has demonstrated their suitability for third-order NLO applications. researchgate.net The specific structure of this compound makes it a promising building block for creating polymers or crystalline materials with tailored optoelectronic properties, including for use in Organic Light-Emitting Diodes (OLEDs). lab-chemicals.com

Overview of Research Trajectories and Objectives for the Compound

Current and future research involving this compound is focused on leveraging its distinct chemical features for specific applications. The primary research trajectories include:

Development of Novel Enzyme Inhibitors: A significant area of research is in medicinal chemistry, particularly in the design of enzyme inhibitors. Studies on related structures have shown that the 4-(dialkylamino)benzaldehyde scaffold can be used to target enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancers. whiterose.ac.uk A key finding from this research is that the presence of a nitro group at the meta-position can significantly enhance the inhibitory activity of these compounds. whiterose.ac.uk Therefore, a major research objective is to synthesize and evaluate derivatives of this compound as potent and selective ALDH inhibitors for potential therapeutic use.

Synthesis of Advanced Optical Materials: Researchers are exploring the use of this compound as a precursor for materials with high NLO coefficients. The objective is to synthesize and characterize new organic crystals or polymers that incorporate this "push-pull" chromophore. The goal is to develop materials suitable for applications in photonics and optoelectronics, building on the principles demonstrated by similar benzaldehyde derivatives. researchgate.net

Creation of Complex Heterocyclic Systems: The compound is a valuable starting material for synthesizing novel heterocyclic compounds. The aldehyde group can react with various nucleophiles to initiate cyclization reactions. Research aims to use this compound to build complex molecules that could be screened for biological activity or used as functional dyes, sensors, or components in supramolecular chemistry. mdpi.comnih.gov

Summary of Research Focus for this compound

| Research Area | Key Structural Feature Utilized | Primary Objective | Source |

|---|---|---|---|

| Medicinal Chemistry | Meta-nitro group on a dialkylamino benzaldehyde scaffold | Development of potent and selective aldehyde dehydrogenase (ALDH) inhibitors for cancer research. | whiterose.ac.uk |

| Materials Science | "Push-pull" system (electron-donating -N(CH₃)₂ and electron-withdrawing -NO₂) | Synthesis of novel materials with enhanced nonlinear optical (NLO) properties for optoelectronics. | lab-chemicals.comresearchgate.net |

| Synthetic Chemistry | Reactive aldehyde group and potential for further derivatization | Use as a building block for complex heterocyclic compounds and functional dyes. | globalresearchonline.netmdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(dimethylamino)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303078 | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-39-6 | |

| Record name | 59935-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Dimethylamino 3 Nitrobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety in 4-(Dimethylamino)-3-nitrobenzaldehyde

The aldehyde group (-CHO) is the primary site for a variety of nucleophilic addition and condensation reactions. Its electrophilic carbon atom readily reacts with nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Formation of Schiff Bases and Imines from this compound

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The general reaction is typically catalyzed by a small amount of acid.

The formation of the characteristic azomethine group (-CH=N-) is a hallmark of this reaction. Various primary amines, including aliphatic and aromatic amines, can be employed to generate a wide array of Schiff base derivatives. The reaction conditions often involve refluxing the aldehyde and the amine in a suitable solvent, such as ethanol or methanol.

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Reaction Conditions | Product Type |

| Aniline Derivatives | Ethanol, reflux, catalytic acetic acid | Aromatic Schiff Base |

| Alkylamines | Methanol, room temperature | Aliphatic Schiff Base |

| 4-Aminophenol | Ethanol, reflux | Hydroxylated Schiff Base wikipedia.org |

| p-Chloroaniline | Ethanol, reflux, catalytic glacial acetic acid | Halogenated Schiff Base researchgate.net |

These reactions are fundamental in synthetic chemistry, as the resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in coordination chemistry. researchgate.net

Condensation Reactions Involving this compound

The aldehyde functionality of this compound can participate in various base- or acid-catalyzed condensation reactions with compounds possessing an active methylene (B1212753) group. These reactions are crucial for forming new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds having an active methylene group, such as malonic acid, diethyl malonate, or malononitrile, catalyzed by a weak base like piperidine or an amine salt. nih.gov The product is an α,β-unsaturated compound. The presence of the electron-withdrawing nitro group can influence the reactivity of the aldehyde in these condensations.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. researchgate.netwikipedia.org For instance, reaction with a ketone like acetophenone in the presence of a base such as sodium hydroxide in ethanol would yield a chalcone derivative. acs.orgacs.org The synthesis of various chalcones from substituted benzaldehydes is a well-established procedure. researchgate.net

Perkin Reaction: This reaction produces an α,β-unsaturated aromatic acid from an aromatic aldehyde. organic-chemistry.orgvjs.ac.vn It involves the condensation of this compound with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid (e.g., sodium acetate). vjs.ac.vnresearchgate.net The electron-withdrawing nitro group in a similar compound, 4-nitrobenzaldehyde (B150856), has been noted to make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles in the Perkin condensation. wikipedia.org

Table 2: Overview of Condensation Reactions

| Reaction Name | Reactant Type | Catalyst | Product Class |

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) | Weak base (e.g., Piperidine) | α,β-Unsaturated dinitrile/ester |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone) | Strong base (e.g., NaOH) | Chalcone (α,β-Unsaturated ketone) |

| Perkin Reaction | Acid Anhydride (e.g., Acetic Anhydride) | Alkali salt of the acid (e.g., CH3COONa) | α,β-Unsaturated aromatic acid |

Hydrazone Formation from this compound

Similar to the formation of Schiff bases, this compound reacts with hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. wikipedia.org These reactions are also condensation reactions characterized by the formation of a C=N-N linkage. dergipark.org.tr

The reaction is typically carried out by heating the aldehyde and the hydrazine derivative in a solvent like ethanol, often with a catalytic amount of acid. nih.gov Hydrazones are stable compounds and serve as important intermediates in various synthetic transformations, including the Wolff-Kishner reduction. A specific derivative, this compound (4-chloro-1-phthalazinyl)hydrazone, has been synthesized, demonstrating the feasibility of this reaction. crescentchemical.com

Reactions Involving the Nitro Group of this compound

The nitro group (-NO₂) is a strong electron-withdrawing group and can undergo reduction to various other nitrogen-containing functional groups, most commonly an amino group.

Transformations of the Dimethylamino Group in this compound

The dimethylamino group (-N(CH₃)₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. However, direct transformations of the group itself are also possible, although they may require specific conditions to avoid reactions at the other functional sites.

Potential transformations, based on the general reactivity of N,N-dimethylaniline derivatives, include:

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids.

Quaternization: The nitrogen can act as a nucleophile, reacting with alkylating agents such as methyl iodide to form a quaternary ammonium salt. wikipedia.org

C-N Bond Cleavage/Transformation: Advanced methods have been developed to transform the dimethylamino group. For example, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boryl group, which can then be subjected to a wide range of subsequent functionalizations. nih.gov This makes the dimethylamino group a "transformable" directing group.

These transformations are less common than reactions involving the aldehyde or nitro groups and would require careful selection of reagents and conditions to achieve selectivity in the presence of the other reactive sites on the this compound molecule.

Rational Design and Synthesis of Novel Derivatives and Analogues of this compound

The rational design and synthesis of novel derivatives and analogues of this compound are primarily driven by the desire to create molecules with specific electronic and optical properties. The inherent "push-pull" nature of the parent molecule, featuring the electron-donating dimethylamino group and the electron-withdrawing nitro group, makes it an excellent scaffold for the development of chromophores with applications in nonlinear optics (NLO), solvatochromism, and as fluorescent probes. The synthetic strategies predominantly revolve around the high reactivity of the aldehyde functional group, which readily undergoes condensation reactions with various nucleophiles.

Key synthetic methodologies for derivatizing this compound include Schiff base formation, Claisen-Schmidt condensation to produce chalcones, and Knoevenagel condensation with active methylene compounds. These reactions extend the π-conjugated system of the molecule, which is a critical factor in tuning its photophysical properties.

Schiff Base Derivatives

The condensation reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff base derivatives (imines). This reaction is typically catalyzed by a few drops of acid and proceeds with high yield. The design of these derivatives often involves the incorporation of different aromatic or heterocyclic amines to modulate the electronic properties of the resulting molecule. The azomethine (-C=N-) linkage formed extends the conjugation, influencing the intramolecular charge transfer (ICT) characteristics of the chromophore.

Table 1: Examples of Synthesized Schiff Base Derivatives

| Reactant Amine | Derivative Name | Synthetic Method |

|---|---|---|

| Aniline | N-(4-(dimethylamino)-3-nitrobenzylidene)aniline | Condensation in ethanol with acid catalyst |

| 4-Methoxyaniline | N-(4-(dimethylamino)-3-nitrobenzylidene)-4-methoxyaniline | Condensation in ethanol with acid catalyst |

Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is extensively used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). This reaction involves the base-catalyzed condensation of this compound with an acetophenone or a related ketone that possesses an α-hydrogen. The resulting chalcones have an extended π-system, which often leads to significant second-order nonlinear optical properties. The rational design of these analogues involves varying the substituents on the acetophenone ring to fine-tune the electron-accepting portion of the molecule and, consequently, its hyperpolarizability.

Table 2: Examples of Synthesized Chalcone Derivatives

| Reactant Ketone | Derivative Name | Synthetic Method |

|---|---|---|

| Acetophenone | (E)-1-phenyl-3-(4-(dimethylamino)-3-nitrophenyl)prop-2-en-1-one | Claisen-Schmidt condensation with NaOH in ethanol |

| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-(dimethylamino)-3-nitrophenyl)prop-2-en-1-one | Claisen-Schmidt condensation with NaOH in ethanol |

Derivatives from Knoevenagel Condensation

Knoevenagel condensation provides a pathway to derivatives with a dicyanovinyl or similar electron-withdrawing group by reacting this compound with active methylene compounds like malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base such as piperidine or ammonia. The resulting products are potent push-pull chromophores, where the newly introduced group acts as a strong electron acceptor, further enhancing the intramolecular charge transfer characteristics of the molecule. This enhancement is often reflected in large bathochromic shifts in their absorption spectra.

Table 3: Examples of Derivatives from Knoevenagel Condensation

| Active Methylene Compound | Derivative Name | Synthetic Method |

|---|---|---|

| Malononitrile | 2-((4-(dimethylamino)-3-nitrophenyl)methylene)malononitrile | Knoevenagel condensation with piperidine in ethanol |

| Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(4-(dimethylamino)-3-nitrophenyl)acrylate | Knoevenagel condensation with piperidine in ethanol |

The rational design of these derivatives is guided by the principle that extending the π-conjugation and increasing the electronic asymmetry of the molecule will enhance its desired properties. For instance, in the design of NLO chromophores, the goal is to maximize the molecular hyperpolarizability (β), which is directly related to the strength of the donor and acceptor groups and the length of the conjugated bridge. Similarly, for solvatochromic dyes, the design focuses on creating molecules whose ground and excited state dipole moments differ significantly, leading to a pronounced shift in their absorption or emission spectra with changes in solvent polarity.

Spectroscopic and Structural Elucidation of 4 Dimethylamino 3 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis for 4-(Dimethylamino)-3-nitrobenzaldehyde

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing characteristic absorptions for its specific functional groups.

The FT-IR spectrum of this compound is characterized by distinct bands corresponding to its aldehyde, nitro, and dimethylamino functionalities, as well as the vibrations of the benzene (B151609) ring. While a complete, experimentally verified spectrum for this specific isomer is not widely published, the expected absorption regions can be reliably assigned by comparison with structurally similar compounds such as 3-nitrobenzaldehyde (B41214), 4-nitrobenzaldehyde (B150856), and 4-(dimethylamino)benzaldehyde (B131446). nist.govchegg.comnist.govnist.gov

Key functional group vibrations include:

Aldehyde Group (CHO): The most prominent feature of the aldehyde group is the intense C=O stretching vibration, typically observed in the region of 1710-1680 cm⁻¹. niscpr.res.in The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak to medium bands in the 2900-2800 cm⁻¹ and 2785-2700 cm⁻¹ regions.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). For aromatic nitro compounds, the asymmetric stretch is a strong band typically found between 1560 cm⁻¹ and 1515 cm⁻¹, while the symmetric stretch is a medium to strong band appearing in the 1360-1335 cm⁻¹ range. nist.govniscpr.res.in

Dimethylamino Group (-N(CH₃)₂): The C-N stretching vibration for aromatic tertiary amines like the dimethylamino group is typically observed as a strong band in the 1360-1250 cm⁻¹ region. researchgate.net The C-H stretching and bending vibrations of the methyl groups will also be present in the spectrum.

Aromatic Ring (C₆H₃): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C ring stretching vibrations occur as a series of bands in the 1625-1430 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 900-670 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H | Stretching | 2900 - 2700 | Weak, often two bands |

| Aldehyde C=O | Stretching | 1710 - 1680 | Strong |

| Aromatic C=C | Ring Stretching | 1625 - 1430 | Variable, multiple bands |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1515 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1335 | Medium to Strong |

| Dimethylamino (C-N) | Stretching | 1360 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 670 | Medium to Strong |

Hydrogen bonding can significantly influence the position and shape of vibrational bands in an FT-IR spectrum, particularly for groups with protons (donors) and electronegative atoms like oxygen or nitrogen (acceptors). researchgate.net In the solid state, molecules of this compound can potentially engage in weak intermolecular hydrogen bonding. For instance, studies on the similar compound 4-methyl-3-nitrobenzaldehyde (B1271188) have revealed weak C—H⋯O hydrogen bonds linking the aromatic C-H donors to the oxygen of the aldehyde group in adjacent molecules. nih.gov Such interactions in this compound would likely cause a slight red-shift (shift to lower frequency) and broadening of the involved C=O and C-H stretching bands.

Intramolecular hydrogen bonding in this compound is less likely due to the substitution pattern. The functional groups are not positioned ortho to one another, which is typically required for strong intramolecular H-bond formation, such as that seen in salicylaldehyde (B1680747) derivatives. researchgate.netnih.gov However, the analysis of substituent effects is crucial, as the electronic push-pull nature of the groups can alter the bond strengths and vibrational frequencies throughout the molecule. nih.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule.

FT-IR and Raman spectroscopy are governed by different selection rules. FT-IR absorption intensity depends on a change in the dipole moment during a vibration, whereas Raman scattering intensity depends on a change in the polarizability. epequip.com Consequently, vibrations that are strong in FT-IR may be weak in Raman, and vice versa.

For this compound, a comparative analysis would reveal:

The C=O stretching vibration, which is very strong in the FT-IR spectrum due to the large change in dipole moment, would likely be weaker in the Raman spectrum. niscpr.res.in

Conversely, the symmetric stretching vibration of the nitro group (νₛ NO₂) is often a very strong and sharp band in Raman spectra, while it is of medium intensity in FT-IR. niscpr.res.in

Vibrations of the aromatic ring, particularly the symmetric "ring breathing" modes, tend to be strong in Raman spectra due to the significant change in the polarizability of the electron cloud. niscpr.res.in

Aqueous solutions can be readily studied by Raman spectroscopy because the water molecule is a very weak Raman scatterer, whereas its strong IR absorption can obscure large regions of the FT-IR spectrum. epequip.com

This complementary nature makes the combined use of both techniques essential for a comprehensive vibrational assignment. epequip.comdundee.ac.uk

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed. While specific experimental data for this compound is scarce, a reliable prediction of its NMR spectrum can be made by analyzing the spectra of related compounds, primarily 4-(dimethylamino)benzaldehyde and 3-nitrobenzaldehyde, and considering the additive effects of the substituents on the aromatic ring. oxinst.comoxinst.com

The electron-donating dimethylamino group (-N(CH₃)₂) tends to shield aromatic protons, shifting their signals upfield (to lower ppm), especially at the ortho and para positions. In contrast, the electron-withdrawing aldehyde (-CHO) and nitro (-NO₂) groups deshield protons, shifting them downfield (to higher ppm), primarily at the ortho and para positions relative to themselves. oxinst.comoxinst.com

In this compound, the three aromatic protons are in unique chemical environments.

H-2: Ortho to the nitro group and meta to the dimethylamino group. Expected to be strongly deshielded.

H-5: Ortho to the dimethylamino group and meta to the nitro and aldehyde groups. Expected to be the most shielded of the aromatic protons.

H-6: Ortho to the aldehyde group and meta to the nitro group. Expected to be strongly deshielded.

| Proton | Predicted δ (ppm) | Multiplicity | Expected Coupling (J) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 - 10.2 | Singlet (s) | N/A |

| Aromatic H-2 | ~8.3 - 8.5 | Doublet (d) | J ≈ 2 Hz (meta coupling to H-6) |

| Aromatic H-6 | ~7.9 - 8.1 | Doublet of Doublets (dd) | J ≈ 9 Hz (ortho to H-5), J ≈ 2 Hz (meta to H-2) |

| Aromatic H-5 | ~7.0 - 7.2 | Doublet (d) | J ≈ 9 Hz (ortho to H-6) |

| Dimethylamino (-N(CH₃)₂) | ~3.1 - 3.3 | Singlet (s) | N/A |

Similarly, the ¹³C NMR spectrum will reflect the electronic effects of the substituents. Carbons directly attached to electron-withdrawing groups (C-1, C-3) will be shifted downfield, while those attached to the electron-donating group (C-4) will be shifted upfield relative to unsubstituted benzene.

| Carbon | Predicted δ (ppm) |

|---|---|

| Aldehyde (C=O) | ~190 |

| C-4 (attached to -N(CH₃)₂) | ~155 |

| C-3 (attached to -NO₂) | ~148 |

| C-1 (attached to -CHO) | ~135 |

| C-6 | ~132 |

| C-2 | ~125 |

| C-5 | ~112 |

| Dimethylamino (-N(CH₃)₂) | ~40 |

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the environments of hydrogen atoms.

In the ¹H NMR spectrum of a substituted benzaldehyde (B42025), the chemical shifts of the protons are influenced by the electronic effects of the substituents on the aromatic ring. For instance, in 4-nitrobenzaldehyde, the aldehyde proton (CHO) appears as a singlet at approximately 10.181 ppm. The aromatic protons exhibit a more complex pattern, with signals appearing between 8.106 ppm and 8.399 ppm. chemicalbook.com The electron-withdrawing nature of the nitro group and the aldehyde group deshields the aromatic protons, causing them to resonate at a lower field.

Conversely, in 4-dimethylaminobenzaldehyde, the strong electron-donating dimethylamino group shields the aromatic protons, shifting their signals to a higher field compared to unsubstituted benzaldehyde. chemicalbook.com The aldehyde proton in this compound is also affected, though to a lesser extent.

For this compound, the interplay of the electron-donating dimethylamino group and the electron-withdrawing nitro group results in a distinct chemical shift pattern. The proton ortho to the aldehyde group and meta to the nitro group is expected to be the most downfield of the aromatic protons due to the additive deshielding effects. The proton ortho to the nitro group will also be significantly deshielded. The proton meta to the aldehyde and ortho to the dimethylamino group will be the most shielded. The dimethylamino protons typically appear as a singlet in the upfield region of the spectrum.

A related compound, 3-nitrobenzaldehyde, shows an aldehyde proton signal at 10.14 ppm. mmu.ac.uk The aromatic protons appear in a crowded region, with a triplet at 7.78 ppm and other signals between 8.20 ppm and 8.57 ppm. mmu.ac.ukoxinst.com The conversion of the aldehyde group to an alcohol, an electron-donating group, causes an upfield shift of the aromatic proton signals. mmu.ac.ukoxinst.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes

| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |

| 4-Nitrobenzaldehyde | 10.181 (s) chemicalbook.com | 8.106 - 8.399 (m) chemicalbook.com | |

| 3-Nitrobenzaldehyde | 10.14 (s) mmu.ac.uk | 7.78 (t), 8.20-8.57 (m) mmu.ac.ukoxinst.com | |

| 4-Dimethylaminobenzaldehyde | ~9.7 (s) | ~6.7 - 7.7 (m) | ~3.0 (s, N(CH₃)₂) |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. Data for 4-dimethylaminobenzaldehyde is estimated based on typical values.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled protons and their dihedral angle.

In aromatic systems, ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz. pharmacy180.com For example, in 1,1,2-trichloroethane, the two equivalent protons of the CH₂Cl group are split into a doublet by the single vicinal proton, while the methine proton is split into a triplet by the two adjacent methylene (B1212753) protons, with a coupling constant of 6 Hz for both signals. pharmacy180.com

In the case of this compound, the aromatic protons will exhibit specific multiplicity patterns. The proton at position 2 (ortho to the aldehyde and meta to the nitro group) will likely appear as a doublet, split by the proton at position 6. The proton at position 5 (ortho to the dimethylamino group and meta to the aldehyde) will also be a doublet, split by the proton at position 6. The proton at position 6 (meta to both the dimethylamino and nitro groups) will appear as a doublet of doublets, being split by the protons at positions 2 and 5.

The analysis of these coupling patterns allows for the unambiguous assignment of each aromatic proton, confirming the substitution pattern on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

The chemical shifts of carbon atoms are highly sensitive to their electronic environment. The carbonyl carbon of an aldehyde group typically resonates in the downfield region, between 190 and 200 ppm. For instance, the aldehyde carbon of 3-nitrobenzaldehyde appears at 189.9 ppm, while for 4-nitrobenzaldehyde it is at 190.4 ppm. oxinst.comrsc.org

The aromatic carbons attached to electron-withdrawing groups are deshielded and appear at lower fields, while those attached to electron-donating groups are shielded and appear at higher fields. In 4-nitrobenzaldehyde, the carbon attached to the nitro group (C4) resonates at approximately 151.1 ppm, and the other aromatic carbons appear between 124.3 and 140.1 ppm. rsc.org For 3-nitrobenzaldehyde, the carbon attached to the nitro group (C3) is found at 148.79 ppm, and the other aromatic carbons are observed between 124.49 and 137.39 ppm. oc-praktikum.de

In this compound, the carbon attached to the dimethylamino group (C4) will be shifted upfield due to the electron-donating effect, while the carbon attached to the nitro group (C3) will be shifted downfield. The carbon of the dimethylamino group will appear in the upfield region, typically around 40 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes

| Compound | Aldehyde Carbon (C=O) | Aromatic Carbons | Other Carbons |

| 4-Nitrobenzaldehyde | 190.4 rsc.org | 124.3, 130.5, 140.1, 151.1 rsc.org | |

| 3-Nitrobenzaldehyde | 189.67 oc-praktikum.de | 124.49, 128.57, 130.36, 134.58, 137.39, 148.79 oc-praktikum.de | |

| 4-Dimethylaminobenzaldehyde | ~190 | ~111 - 153 | ~40 (N(CH₃)₂) |

Note: Data for 4-dimethylaminobenzaldehyde is estimated based on typical values.

While ¹H and ¹³C NMR provide significant structural information, complex molecules often require advanced 2D NMR techniques for complete assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this compound, COSY would confirm the coupling between the aromatic protons, helping to trace the connectivity around the ring. For example, a cross-peak would be observed between the signals of the protons at positions 5 and 6. oxinst.comoxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It allows for the direct assignment of each protonated carbon in the molecule.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (194.19 g/mol ). sigmaaldrich.com The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion, and the loss of the formyl radical (•CHO) or carbon monoxide (CO) to form an [M-29]⁺ ion. thieme-connect.de

The presence of the nitro and dimethylamino groups introduces additional fragmentation pathways. The nitro group can be lost as NO₂• (mass 46) or NO• (mass 30). The dimethylamino group can undergo fragmentation, for example, by loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

The analysis of the relative abundances of these fragment ions provides a fingerprint of the molecule and helps to confirm its structure. For instance, the fragmentation of aldehydes can be influenced by the electric field in certain mass spectrometry techniques, leading to characteristic patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₁₀N₂O₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

This technique differentiates the compound from other molecules that might have the same nominal mass but a different elemental formula. The experimentally measured mass from an HRMS analysis is typically expected to be within a few parts per million (ppm) of the calculated value, thus confirming the molecular formula. sigmaaldrich.com

Table 1: Theoretical Exact Mass of this compound

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.07825 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | | 194.069143 |

Fragmentation Pattern Analysis for Structural Insight

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While a specific spectrum for this compound is not detailed in the provided search results, the fragmentation can be predicted based on the known behavior of related nitroaromatic and benzaldehyde compounds. youtube.comchemicalbook.com

Upon ionization, the molecular ion ([M]⁺˙) would undergo characteristic cleavages. The presence of the nitro group typically leads to the loss of a nitro radical (•NO₂, 46 Da) or a nitroso radical (•NO, 30 Da). youtube.comnih.gov The aldehyde group can lose a hydrogen radical (•H, 1 Da) to form a stable acylium ion or a formyl radical (•CHO, 29 Da). The fragmentation of the benzene ring itself can also occur, often producing a phenyl cation at m/z 77, which can further fragment by losing acetylene (B1199291) (C₂H₂, 26 Da) to give an ion at m/z 51. chemicalbook.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment | Corresponding Loss |

|---|---|---|

| 194 | [C₉H₁₀N₂O₃]⁺˙ | Molecular Ion |

| 164 | [M - NO]⁺˙ | Loss of Nitric Oxide |

| 151 | [M - CHO - H]⁺ | Loss of Formyl Radical and Hydrogen |

| 148 | [M - NO₂]⁺˙ | Loss of Nitrogen Dioxide |

| 121 | [M - NO - CHO - H]⁺ | Sequential Loss |

| 105 | [M - NO₂ - CHO]⁺ | Sequential Loss |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis) of this compound

The UV-Vis spectrum of this compound is dominated by its "push-pull" electronic structure. The electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups create a system capable of significant intramolecular charge transfer (ICT). rsc.org This results in strong absorption in the UV and visible regions of the electromagnetic spectrum.

While a specific spectrum for this exact isomer is not available in the search results, analogues such as p-nitrobenzaldehyde show strong absorptions around 270 nm. researchgate.netspectrabase.com Given the extended conjugation and the powerful donating capacity of the dimethylamino group, the main absorption band for this compound is expected to be significantly red-shifted (to a longer wavelength) compared to nitrobenzaldehyde alone. uni-muenchen.de

Analysis of Electronic Transitions and Charge Transfer Phenomena

The electronic spectrum of this compound is characterized by distinct electronic transitions. The most prominent feature is an intense band resulting from a π→π* transition associated with an intramolecular charge transfer (ICT). rsc.org In this transition, electron density is moved from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-withdrawing nitro and aldehyde moieties. nih.gov

This ICT character is a hallmark of push-pull systems like 4-dimethylamino-4′-nitrobiphenyl and 4-dimethylamino-4′-nitrostilbene. nih.gov The energy of this transition is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state with its large dipole moment is stabilized more than the ground state, typically leading to a red shift in the absorption maximum. nih.gov

In addition to the strong ICT band, weaker n→π* transitions are also expected. These involve the excitation of a non-bonding electron from the oxygen atom of the aldehyde or nitro groups into an antibonding π* orbital. These transitions are generally lower in energy and intensity compared to the π→π* ICT band. uni-muenchen.de The excitation can lead to the population of a twisted intramolecular charge-transfer (TICT) state, where the dimethylamino group twists relative to the phenyl ring, a process that is often solvent-dependent. rsc.orgnih.gov

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

No specific crystallographic data for this compound was found in the provided search results. Therefore, the following sections will discuss the crystallographic features of the closely related compounds 4-(Dimethylamino)benzaldehyde and 4-Methyl-3-nitrobenzaldehyde to provide context.

Determination of Crystal System and Space Group

The crystal structure of the parent compound, 4-(Dimethylamino)benzaldehyde, has been determined. It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov This indicates a center of symmetry within the unit cell. The asymmetric unit contains two independent, but structurally very similar, molecules. nih.gov Similarly, 4-Methyl-3-nitrobenzaldehyde also crystallizes in the monoclinic space group P2₁/c. nih.gov It is plausible that this compound would adopt a similar crystal system.

Table 3: Crystallographic Data for Analogue Compounds

| Parameter | 4-(Dimethylamino)benzaldehyde researchgate.netnih.gov | 4-Methyl-3-nitrobenzaldehyde nih.gov |

|---|---|---|

| Formula | C₉H₁₁NO | C₈H₇NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.356 (6) | 3.9052 (6) |

| b (Å) | 7.686 (4) | 17.841 (3) |

| c (Å) | 20.8434 (13) | 11.0663 (15) |

| β (˚) | 96.808 (13) | 97.647 (2) |

| Volume (ų) | 1647.4 (12) | 764.14 (19) |

| Z | 8 | 4 |

Intermolecular Interactions and Packing Arrangements

For 4-Methyl-3-nitrobenzaldehyde, the crystal packing is primarily stabilized by weak intermolecular C—H⋯O hydrogen bonds that form between a hydrogen atom on the benzene ring and an oxygen atom of the aldehyde group on a neighboring molecule. nih.gov Similar interactions, including hydrogen bonds involving the nitro group's oxygen atoms (C—H⋯O) and potential π–π stacking, would be expected to play a crucial role in the crystal packing of this compound. mdpi.comresearchgate.net

Medicinal Chemistry Perspectives on 4 Dimethylamino 3 Nitrobenzaldehyde Scaffolds

Utilization of the 4-(Dimethylamino)-3-nitrobenzaldehyde Core in Privileged Scaffold Design

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. While the this compound core itself is not extensively documented as a classic privileged scaffold, its broader chemical class, the 4-(dialkylamino)benzaldehydes, has shown potential in this area. For instance, the related compound 4-(diethylamino)benzaldehyde (DEAB) is a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in cancer cell resistance to chemotherapy. acs.org This suggests that the 4-(dialkylamino)benzaldehyde framework, including the this compound variant, can be considered a privileged scaffold for targeting ALDH isoforms.

The utility of this core in privileged scaffold design lies in its inherent structural features. The benzaldehyde (B42025) moiety provides a reactive handle for further chemical modifications, allowing for the introduction of diverse substituents to explore chemical space and optimize biological activity. The dimethylamino group at the 4-position and the nitro group at the 3-position significantly influence the electronic properties of the aromatic ring, which can in turn affect its binding interactions with biological targets. The design of compound libraries based on this scaffold can lead to the discovery of novel inhibitors for various enzyme families and receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgnih.gov For derivatives of this compound, a systematic exploration of SAR would involve modifying different parts of the molecule and assessing the impact on a specific biological endpoint. While specific and comprehensive SAR studies on this particular scaffold are not extensively published, general principles of medicinal chemistry allow for the postulation of key relationships.

Key areas for SAR exploration on the this compound scaffold would include:

Modification of the Aldehyde Group: The aldehyde functional group is a key interaction point and can be modified to other functional groups such as alcohols, amines, or heterocycles to probe for improved interactions with a target protein. For example, reductive amination of the aldehyde can introduce a variety of amine substituents, allowing for the exploration of different sizes, shapes, and basicities.

Variation of the Amino Substituent: The dimethylamino group can be replaced with other alkyl or aryl groups to investigate the impact of steric bulk and lipophilicity on activity. For instance, increasing the alkyl chain length from methyl to ethyl or propyl has been shown to modulate the inhibitory activity against different ALDH isoforms in the related 4-(dialkylamino)benzaldehyde series. acs.org

Modification of the Nitro Group: The strongly electron-withdrawing nitro group can be replaced by other substituents with varying electronic properties, such as cyano, halo, or sulfonyl groups. This would help in understanding the role of electronics in target binding. Furthermore, the position of the nitro group could be altered to explore different substitution patterns on the aromatic ring.

Substitution on the Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring could lead to enhanced potency or selectivity. These substituents could be designed to form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein.

A hypothetical SAR study could generate a data table similar to the one below, illustrating how systematic modifications could influence inhibitory activity against a target enzyme.

| Compound | R1 (at position 4) | R2 (at position 3) | Modification of Aldehyde | IC50 (µM) |

| 1 | -N(CH3)2 | -NO2 | -CHO | Value |

| 2 | -N(C2H5)2 | -NO2 | -CHO | Value |

| 3 | -N(CH3)2 | -CN | -CHO | Value |

| 4 | -N(CH3)2 | -NO2 | -CH2OH | Value |

| 5 | -N(CH3)2 | -NO2 | -CH2NH-R | Value |

Rational Drug Design Strategies Incorporating the this compound Framework

Rational drug design involves the deliberate design of new molecules based on a known biological target. nih.govresearchgate.netslideshare.net The this compound framework can be effectively utilized in such strategies. If the three-dimensional structure of a target protein is known, computational methods like molecular docking and molecular dynamics simulations can be employed to predict how derivatives of this scaffold would bind to the active site.

A rational design approach could involve the following steps:

Target Identification and Validation: Identifying a biological target that is relevant to a particular disease state.

Computational Docking: Docking the this compound scaffold into the active site of the target to identify potential binding modes and key interactions. The aldehyde, dimethylamino, and nitro groups can serve as initial anchor points for these interactions.

In Silico Modification: Based on the docking results, new derivatives can be designed in silico by adding substituents that are predicted to enhance binding affinity. For example, if a hydrophobic pocket is identified near the aromatic ring, bulky lipophilic groups could be added. If a hydrogen bond donor or acceptor is present in the active site, corresponding functional groups can be introduced on the scaffold.

Synthesis and Biological Evaluation: The most promising designs are then synthesized and tested for their biological activity. The experimental results are then used to refine the computational models in an iterative process.

This approach allows for a more focused and efficient exploration of chemical space compared to traditional high-throughput screening methods.

Development of Novel Precursors for Biologically Active Molecules

The this compound molecule is a valuable precursor for the synthesis of more complex, biologically active molecules. acs.org Its functional groups offer multiple reaction sites for chemical elaboration.

The Aldehyde Group: This group can readily undergo a variety of chemical transformations, including:

Wittig reaction: to form alkenes.

Grignard reaction: to introduce new carbon-carbon bonds and form secondary alcohols.

Reductive amination: to synthesize a wide range of secondary and tertiary amines.

Condensation reactions: to form Schiff bases and heterocyclic compounds like chalcones, which are known to possess a wide range of biological activities.

The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up another avenue for introducing diversity into the molecular structure. The resulting aminobenzaldehyde derivative can be used in the synthesis of benzodiazepines and other heterocyclic systems.

For example, the synthesis of potent ALDH inhibitors has been achieved by reacting 4-(dialkylamino)benzaldehydes with various amines. acs.org A similar strategy could be applied to this compound to generate a library of novel compounds for biological screening. The general synthetic scheme would involve the reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent.

The versatility of this compound as a synthetic precursor makes it an important building block in the development of new chemical entities with potential therapeutic applications.

Future Directions and Emerging Research Avenues for 4 Dimethylamino 3 Nitrobenzaldehyde

Integration with Supramolecular Chemistry for Advanced Architectures

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, presents a fertile ground for the application of 4-(Dimethylamino)-3-nitrobenzaldehyde. The construction of complex, functional structures relies on the principles of molecular recognition and self-assembly, for which the functional groups of this compound are well-suited.

Future research could focus on utilizing this compound as a key component in host-guest systems. Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes could encapsulate this compound, leveraging hydrophobic and π-π stacking interactions. thno.orgbeilstein-journals.org Such host-guest complexes could enhance the solubility and stability of the molecule, or modulate its electronic properties for sensing applications. thno.org The kinetic lability and thermodynamic stability of these non-covalent bonds are crucial for the rapid formation of the most stable structures. nih.gov The aldehyde and nitro groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking, making it a versatile guest molecule for recognition by specifically designed host systems.

Furthermore, the molecule itself can be a building block for self-assembling systems. Its polarity and potential for forming intermolecular hydrogen bonds and dipole-dipole interactions could be exploited to create liquid crystals, gels, or other soft materials with ordered structures. The design of advanced architectures through the self-assembly of such molecules is a cornerstone of supramolecular chemistry. researcher.life

Exploration in Nanomaterials Science and Technology

The distinct electronic and chemical properties of this compound make it an attractive candidate for integration into nanomaterials, including nanoparticles and metal-organic frameworks (MOFs).

The compound could be used to functionalize the surface of nanoparticles (NPs), such as those made of zinc oxide (ZnO) or noble metals. Research on ZnO NPs prepared with the closely related 4-nitrobenzaldehyde (B150856) has demonstrated enhanced antibacterial and anticancer properties. nih.gov The presence of the dimethylamino group in this compound could further modify the surface chemistry and electronic properties of such NPs, potentially leading to improved biological activity or utility in electronic sensors. The synthesis of nanostructured materials is a key area of research for developing new catalysts and therapeutic agents. oiccpress.com

In the realm of MOFs, this compound could serve as a functional organic linker or modulator. MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. northwestern.edu While the aldehyde group can be modified to a carboxylate to act as a primary linker, the intact molecule can also be incorporated to functionalize the pores of the MOF. The nitro and dimethylamino groups could impart specific chemical properties to the MOF's internal surface, enabling selective adsorption or catalytic activity. The synthesis of MOFs from metal nanoparticle precursors is an emerging technique that could be adapted for this purpose. researchgate.net

Development of Innovative Catalytic Systems and Methodologies

This compound serves as an ideal substrate for developing and testing new catalytic systems, particularly those focused on chemoselectivity. The presence of two different reducible groups (aldehyde and nitro) allows for the evaluation of catalysts designed for selective transformations.

A significant research direction is the development of catalysts that can selectively reduce the nitro group to an amine while leaving the aldehyde group intact. This transformation is highly valuable in organic synthesis for producing key intermediates. Conversely, catalysts for the selective reduction of the aldehyde to an alcohol without affecting the nitro group are also of great interest. oxinst.com Studies on the catalytic reduction of other nitrophenols and nitroaromatics using nanostructured materials provide a benchmark for this research. oiccpress.com Heterogeneous catalysts, which can be easily separated and recycled, are particularly desirable.

Furthermore, the aldehyde group can participate in various condensation reactions, such as aldol or Knoevenagel condensations. rsc.org Developing catalytic systems that can facilitate these reactions in the presence of the nitro and dimethylamino groups without leading to side reactions is a challenge that drives innovation in catalyst design. The study of condensation reactions involving substituted benzaldehydes is crucial for synthesizing complex molecules, including new heterocyclic compounds and Schiff bases. mdpi.com

Expanding the Scope of Biological Applications Through Novel Derivative Synthesis

One of the most promising future directions for this compound is in medicinal chemistry, through the synthesis of novel derivatives with enhanced biological activities. The core structure is a valuable scaffold for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial research.

Research has demonstrated that derivatives of closely related structures exhibit significant biological potential. For instance, a series of 4-substituted-3-nitrobenzamide derivatives showed potent anti-tumor activity against various cancer cell lines. nih.govresearchgate.net Similarly, Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. mediresonline.orgscielo.org.zaresearchgate.netorientjchem.org Novel Schiff bases derived from this compound could yield compounds with improved potency and selectivity. nih.gov

A particularly compelling avenue is the development of inhibitors for enzymes like aldehyde dehydrogenases (ALDHs), which are overexpressed in certain cancers. A study on analogues of 4-(Diethylamino)benzaldehyde (DEAB) reported that 4-(Dipropylamino)-3-nitrobenzaldehyde, a close analogue of the title compound, was a potent inhibitor of the ALDH3A1 isoform. acs.org This highlights the potential of synthesizing a library of derivatives by modifying the amine and aldehyde functionalities of this compound to discover new and selective enzyme inhibitors.

The table below summarizes findings from research on related compounds, indicating the potential for derivatives of this compound.

| Parent Compound/Core Structure | Derivative Class | Biological Activity | Target/Cell Line | Key Findings |

| 4-Substituted-3-nitrobenzamide | Benzamides | Anticancer | HCT-116, MDA-MB435, HL-60 | Compounds exhibited potent inhibitory activities with GI50 values in the low micromolar range. nih.govresearchgate.net |

| 4-(Dipropylamino)-3-nitrobenzaldehyde | Nitrobenzaldehyde | Enzyme Inhibition | ALDH3A1 | Showed potent inhibitory activity against the ALDH3A1 isoform with a Ki of 0.30 ± 0.06 µM. acs.org |

| 4-Nitrobenzaldehyde | Schiff Base | Anticancer | Tongue Squamous Cell Carcinoma | Induced apoptosis in cancer cells with an IC50 of 446.68 µg/mL, while being less toxic to normal cells. nih.gov |

| 4-Nitrobenzaldehyde | Nanoparticles | Anticancer, Antibacterial | SK-MEL-3 (melanoma) | ZnO nanoparticles functionalized with 4-nitrobenzaldehyde suppressed cancer cell viability and showed antibacterial properties. nih.gov |

| 4-(Morpholin-4-yl)-3-nitrobenzohydrazide | Semicarbazides | Antibacterial | Enterococcus faecalis | A 4-bromophenyl semicarbazide derivative showed potent activity with a MIC value of 3.91 µg/mL. mdpi.com |

These findings underscore the vast potential of this compound as a starting point for developing new molecules with significant therapeutic value. Future work will likely focus on synthesizing and screening libraries of its derivatives to identify lead compounds for further development.

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Observed Signal | Assignment | Reference |

|---|---|---|---|

| FT-IR | 1702 cm⁻¹ | Aldehyde C=O stretch | |

| H NMR (DMSO) | δ 10.1 (s, 1H) | Aldehyde proton | |

| C NMR | δ 191.2 (C=O), 152.4 (C-NO₂) | Carbonyl and nitro carbons |

Q. Table 2: Reaction Optimization for Schiff Base Synthesis

| Condition | Yield (%) | Byproducts Identified | Reference |

|---|---|---|---|

| Ethanol, 12 h reflux | 55 | Unreacted aldehyde (5%) | |

| Acetonitrile, 8 h | 72 | Oxidized quinone (3%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。